1,2-Propylene-d6 carbonate
Overview
Description
1,2-Propylene-d6 carbonate is a cyclic carbonate ester derived from propylene glycol . This colorless and odorless liquid is useful as a polar, aprotic solvent . It is also known as 4-Methyl-1,3-dioxolan-2-one .
Synthesis Analysis
The synthesis of propylene carbonate has been studied extensively. One method involves the reaction of propane-1,2-diol and urea . The ammonia formed during the synthesis is recycled to obtain urea from carbon dioxide . Another study performed a thermodynamic analysis of propylene carbonate synthesis routes .
Molecular Structure Analysis
The molecular formula of this compound is C4D6O3 . Its molecular weight is 108.13 .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For example, the reaction of 1,2-propanediol with phosgene yields not only propylene carbonate but also oligomeric products . Another study revealed that a novel intensified process containing a reactive distillation column and a catalytic distillation column with internal vapor compression provides the most economical design by fully utilizing the special azeotrope characteristic of the propylene carbonate and propylene glycol pair .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 240 °C and a density of 1.258 g/mL at 25 °C .
Scientific Research Applications
Polymer Synthesis : It is used in the formation of poly(propylene carbonate) in the coupling of CO2 and propylene oxide, achieving high efficiency under specific conditions (Eberhardt, Allmendinger, & Rieger, 2003).
Carbonate Synthesis : 1,2-Propylene-d6 carbonate is involved in direct synthesis from CO2 and 1,2-propanediol, demonstrating excellent yield and application in various cyclic carbonates synthesis (Honda et al., 2014).
Tissue Engineering Materials : It is used in the fabrication of poly(propylene-carbonate)/graphene oxide nanocomposites, which are then foamed using supercritical CO2 for potential tissue engineering applications (Yang et al., 2013).
Environmentally Friendly Polymers : The compound is a component in the production of propylene carbonate, which is widely used in environmentally friendly polymers not harmful to human health (Kotyrba, Chrobok, & Siewniak, 2022).
Extraction Agent : Propylene and 1,2-butylene carbonates, including this compound, are used for effective extraction of Methylene Blue and other dyes (Regel-Rosocka & Szymanowski, 2005).
Catalysis and Material Properties : It is significant in the field of poly(propylene carbonate) prepared from carbon dioxide and propylene oxide, with research focusing on sustainability and biodegradability (Luinstra, 2008).
Isotactic Polymer Study : Propylene-d6 is synthesized for infrared spectroscopic studies of isotactic polymers (Murahashi, Nozakura, & Yasufuku, 1964).
Alternative to Hazardous Chemicals : Propylene carbonate is used as an alternative to hazardous propylene oxide for oxypropylation of condensed tannins, relevant in polymer chemistry (Duval & Avérous, 2016).
Electrolyte in Lithium-Ion Batteries : Propylene carbonate, derived from this compound, is investigated as an electrolyte additive in lithium-ion batteries, influencing performance and stability (Wrodnigg, Wrodnigg, Besenhard, & Winter, 1999).
Metabolic Engineering : It is significant in the metabolic engineering of a 1,2-propanediol pathway in Escherichia coli, aiming to develop fermentation routes from renewable resources (Altaras & Cameron, 1999).
Mechanism of Action
Target of Action
It is known that this compound is a deuterium-labeled version of 1,2-propylene carbonate . Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
The incorporation of stable heavy isotopes like deuterium into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s worth noting that the parent compound, 1,2-propylene carbonate, is synthesized from the carbonation of epoxides . This process is considered a green process as it consumes carbon dioxide .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in drug molecules has been reported to potentially impact their pharmacokinetic profiles .
Result of Action
As a deuterium-labeled compound, it is primarily used for quantitation during the drug development process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Propylene-d6 carbonate. For instance, it is recommended to store the compound at room temperature away from light and moisture . Furthermore, the production process of 1,2-Propylene carbonate, from which this compound is derived, is influenced by environmental factors such as the availability of carbon dioxide .
Biochemical Analysis
Cellular Effects
It is known that the parent compound, 1,2-Propylene carbonate, has a high molecular dipole moment , which could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the parent compound, 1,2-Propylene carbonate, can be synthesized from urea and propylene glycol over zinc acetate
Properties
IUPAC Name |
4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/i1D3,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJZAUFBMNUDX-LIDOUZCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662178 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202480-74-8 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Propylene-d6 carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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